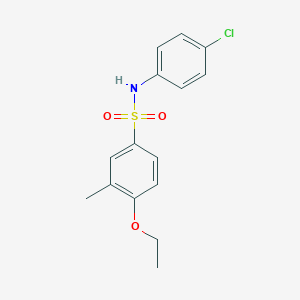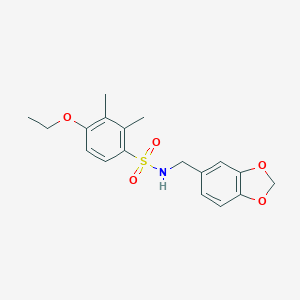
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the Food and Drug Administration (FDA) in 1998 and has since become a widely used drug in the medical field.
Mechanism of Action
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide reduces inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of tumor growth, and the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is its specificity for COX-2, which reduces the risk of gastrointestinal side effects that are commonly associated with other NSAIDs. However, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of limitations in lab experiments, including its potential to interfere with the activity of other enzymes and its limited solubility in water.
Future Directions
There are a number of future directions for research on N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, including its potential use in the treatment of various types of cancer, its neuroprotective effects, and its potential use in the treatment of Alzheimer's disease. Other areas of research include the development of new synthesis methods for N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide and the identification of new targets for the drug.
Synthesis Methods
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 4-chlorobenzenesulfonyl chloride to form 4-chloro-3-methylphenyl benzenesulfonate. This intermediate is then reacted with ethyl magnesium bromide to form the corresponding ethyl ketone. The final step involves the reaction of the ethyl ketone with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide.
Scientific Research Applications
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. One of the main areas of research has been its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
properties
Product Name |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16ClNO3S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
InChI Key |
GXEHJWDNTODMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)







